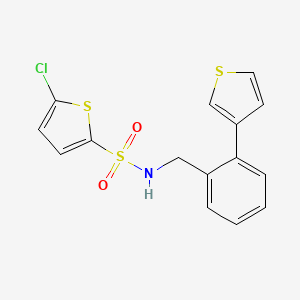

5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to produce aminothiophene derivatives .Molecular Structure Analysis

The molecular formula of this compound is C15H12ClNO2S3. The crystal structure of this compound was determined using X-ray diffraction methods, indicating that it has a monoclinic crystal structure with space group P21/c.Chemical Reactions Analysis

Thiophene derivatives, including this compound, are synthesized through various chemical reactions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to produce aminothiophene derivatives .Scientific Research Applications

Synthesis and Biological Activity

5-Chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide belongs to a class of compounds with varied applications in scientific research, focusing on synthesis methodologies and biological activities excluding drug use, dosage, and side effects. The research around these compounds spans across the synthesis of sulfonamide derivatives, exploring their potential as inhibitors, antimicrobial agents, and for their interactions in various chemical environments.

Synthesis and Anticonvulsant Activities : A series of sulfonamide derivatives, including those with thiophene moieties, have been explored for their cerebrovasodilatory effects through selective inhibition of carbonic anhydrase, showcasing anticonvulsant activities. Among these, sulfones with halo substituents displayed significant activity, underscoring their potential in medical chemistry (Barnish et al., 1981).

Urease Inhibition and Hemolytic Activities : The facile synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions has been reported, with these compounds showing notable urease inhibition and hemolytic activities. The electronic effects of substituents on the aromatic ring significantly influenced the biological activities, highlighting the versatility of thiophene sulfonamides in designing potent urease inhibitors (Noreen et al., 2017).

Solubilization and Partitioning Studies : Detailed investigations into the solubilization of thiophene derivatives by micellar solutions of anionic surfactants have been conducted. This research provides insights into the thermodynamic parameters influencing solubilization and partitioning, contributing to the understanding of how thiophene derivatives interact with surfactants in solution (Saeed et al., 2017).

Antimicrobial Activities : Novel sulfonamides containing thiophene scaffolds have been designed and synthesized, demonstrating significant antimicrobial activities against various bacterial and fungal strains. This research underscores the potential of thiophene sulfonamide derivatives in developing new antimicrobial agents (Krátký et al., 2012).

Properties

IUPAC Name |

5-chloro-N-[(2-thiophen-3-ylphenyl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S3/c16-14-5-6-15(21-14)22(18,19)17-9-11-3-1-2-4-13(11)12-7-8-20-10-12/h1-8,10,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXCWSFXODFNIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2733592.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2733596.png)

![5-[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2733598.png)

![N-(3,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733600.png)

![(2S)-2-[[1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2733603.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2733606.png)

![3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2733608.png)

![{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2733612.png)